2-(3-benzyl-4-oxo-6-piperidin-1-ylquinazolin-2-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide

Description

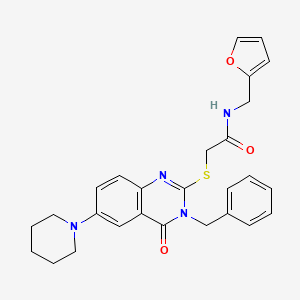

This compound belongs to the quinazolinone-acetamide family, characterized by a 4-oxoquinazolin-2-yl core substituted with a benzyl group at position 3 and a piperidin moiety at position 4. The sulfanyl-acetamide side chain is further functionalized with a furan-2-ylmethyl group.

Properties

IUPAC Name |

2-(3-benzyl-4-oxo-6-piperidin-1-ylquinazolin-2-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N4O3S/c32-25(28-17-22-10-7-15-34-22)19-35-27-29-24-12-11-21(30-13-5-2-6-14-30)16-23(24)26(33)31(27)18-20-8-3-1-4-9-20/h1,3-4,7-12,15-16H,2,5-6,13-14,17-19H2,(H,28,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGQDNMMZZJUXNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC3=C(C=C2)N=C(N(C3=O)CC4=CC=CC=C4)SCC(=O)NCC5=CC=CO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(3-benzyl-4-oxo-6-piperidin-1-ylquinazolin-2-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the quinazolinone core, followed by the introduction of the piperidine ring and the benzyl group. The final steps involve the addition of the sulfanyl and acetamide groups. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the quinazolinone or piperidine rings, leading to different reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl or furan rings. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Scientific Research Applications

2-(3-benzyl-4-oxo-6-piperidin-1-ylquinazolin-2-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The quinazolinone and piperidine rings are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Analogues and Their Features

Structural Differentiation

- Core Modifications: The target compound’s quinazolinone core is shared with other analogues (e.g., bromophenyl-quinazolinone in ), but its 6-piperidin substitution is unique. SirReal2 employs a pyrimidin-thiazole core, enabling distinct target interactions.

- Substituent Effects: The benzyl group (target) vs. bromophenyl () or naphthalene (SirReal2) influences π-π stacking and hydrophobicity. The furan-2-ylmethyl side chain (target) introduces conformational flexibility, as observed in N-benzyl-N-(furan-2-ylmethyl)acetamide, which exhibits cis-trans rotational equilibria in solution . This contrasts with OSMI-1’s rigid thiophene and quinoline groups . Piperidin vs. Thiazole: The 6-piperidin group in the target may enhance solubility in basic environments compared to SirReal2’s thiazole ring, which contributes to steric bulk.

Crystallographic and Validation Methods

Structural determination of such compounds often employs SHELX programs (e.g., SHELXL for refinement) . The target’s piperidin and furan groups may introduce challenges in crystallography due to rotational flexibility, necessitating advanced DFT or NMR conformational analysis .

Biological Activity

The compound 2-(3-benzyl-4-oxo-6-piperidin-1-ylquinazolin-2-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. Its unique structural features, including a quinazoline core, piperidine moiety, and various functional groups, suggest a diverse range of pharmacological applications, particularly in the fields of oncology and antimicrobial therapy.

Structural Characteristics

This compound is characterized by the following structural components:

- Quinazoline Core : Known for its diverse pharmacological profiles, including anticancer and antimicrobial activities.

- Piperidine Moiety : Often associated with enhanced bioactivity and binding affinity to biological targets.

- Sulfanyl Group : May contribute to the compound's reactivity and interaction with various enzymes.

- Furan Substituent : Known for its role in enhancing lipophilicity and bioavailability.

Molecular Formula

The molecular formula of the compound is with a molecular weight of approximately 488.61 g/mol.

Structural Representation

The structural representation can be summarized as follows:

The primary mechanism of action for this compound appears to involve the inhibition of cytochrome P450 enzymes, particularly CYP3A4. By binding to the active site of these enzymes, it can prevent the metabolism of various drugs, thereby increasing their bioavailability. This property is particularly relevant in pharmacotherapy where drug interactions must be carefully managed.

Anticancer Activity

Preliminary studies indicate that compounds similar to this one exhibit significant inhibitory effects on cancer cell proliferation. For instance, quinazoline derivatives have shown promising results in inhibiting tumor growth in various cancer cell lines. The potential anticancer activity can be attributed to:

- Inhibition of Cell Proliferation : The compound may interfere with signaling pathways critical for cancer cell survival.

- Induction of Apoptosis : Similar compounds have been shown to trigger programmed cell death in malignant cells.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Quinazoline derivatives are known for their efficacy against a range of bacterial and fungal pathogens. Studies have shown that compounds with similar functionalities exhibit:

- Broad-Spectrum Antibacterial Activity : Effective against both Gram-positive and Gram-negative bacteria.

- Antifungal Properties : Inhibitory effects on various fungal species.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of this compound:

| Study Type | Findings |

|---|---|

| Anticancer | Significant inhibition of cancer cell lines (IC50 values ranging from 0.20 μM to 0.70 μM) |

| Antimicrobial | Effective against multiple bacterial strains with MIC values between 10.7–21.4 μmol/mL |

Case Study: CYP3A4 Inhibition

In a detailed study examining the inhibitory effects on CYP3A4, it was found that:

- The compound demonstrated a competitive inhibition pattern.

- Binding affinity was assessed using molecular docking studies, revealing strong interactions with key amino acid residues in the enzyme's active site.

Pharmacological Applications

Given its biological activities, this compound has potential applications in:

- Cancer Therapy : As a lead compound for developing new anticancer agents.

- Antimicrobial Treatments : As a candidate for addressing resistant bacterial strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.